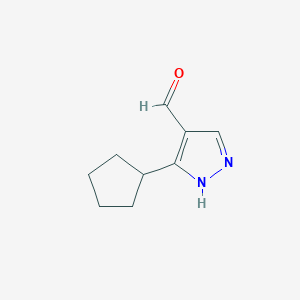

5-cyclopentyl-1H-pyrazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopentyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-6-8-5-10-11-9(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGFYQBUCAZNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 5 Cyclopentyl 1h Pyrazole 4 Carbaldehyde

Transformations Involving the 4-Carbaldehyde Moiety

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, making it a focal point in the derivatization of pyrazole-4-carbaldehydes. These reactions include reductions, oxidations, and various condensation reactions.

The aldehyde group of pyrazole-4-carbaldehydes can be readily reduced to a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are effective for this transformation, yielding the corresponding (pyrazol-4-yl)methanol derivatives. smolecule.comumich.edu

Furthermore, the aldehyde facilitates reductive amination, a powerful method for forming C-N bonds. This reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. Studies on analogous ferrocenyl-substituted pyrazole-4-carbaldehydes have shown that sodium triacetoxyborohydride (B8407120) is an effective reducing agent for this process, yielding a variety of N-substituted aminomethylpyrazoles. ineosopen.org This methodology is applicable to a broad range of aliphatic and aromatic amines. ineosopen.orgnih.gov

| Reaction Type | Reactant(s) | Typical Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Reduction to Alcohol | Pyrazole-4-carbaldehyde | NaBH₄ or LiAlH₄ | (Pyrazol-4-yl)methanol | smolecule.comumich.edu |

| Reductive Amination | Pyrazole-4-carbaldehyde, Primary/Secondary Amine | Na(OAc)₃BH | N-Substituted (Pyrazol-4-yl)methanamine | ineosopen.org |

The aldehyde functionality can be oxidized to the corresponding carboxylic acid, a key intermediate for the synthesis of esters, amides, and other acid derivatives. An efficient and practical method for this transformation utilizes a vanadium-catalyzed system with 30% hydrogen peroxide as the oxidant. researchgate.net This catalytic approach has been successfully applied to a range of 4-formylpyrazoles, demonstrating its utility for converting them into pyrazole-4-carboxylic acids without significant side reactions. researchgate.net The resulting carboxylic acids are valuable as ligands for creating stable metal complexes and as precursors for compounds with diverse medicinal applications. researchgate.net

The carbonyl carbon of the 4-carbaldehyde group is electrophilic and readily undergoes nucleophilic addition-elimination reactions with various nitrogen-based nucleophiles. smolecule.com These condensation reactions are fundamental for creating a diverse range of pyrazole (B372694) derivatives.

With Hydrazines: Reaction with hydrazine (B178648) or substituted hydrazines yields the corresponding hydrazones. ekb.eg These products can serve as intermediates for further synthetic manipulations.

With Hydroxylamines: Condensation with hydroxylamine (B1172632) hydrochloride produces pyrazole-4-carbaldehyde oximes. researchgate.net These oximes are not only stable derivatives but also precursors for synthesizing pyrazole-4-carbonitriles. researchgate.net

With Amines: Primary amines react with the aldehyde to form Schiff bases (imines). smolecule.comresearchgate.net This reaction is typically straightforward and serves as a common method for introducing new substituents.

| Nucleophile | Reactant | Product Type | Reference |

|---|---|---|---|

| Hydrazine Derivatives | Pyrazole-4-carbaldehyde | Hydrazone | ekb.eg |

| Hydroxylamine | Pyrazole-4-carbaldehyde | Oxime | researchgate.net |

| Primary Amines | Pyrazole-4-carbaldehyde | Schiff Base (Imine) | smolecule.comresearchgate.net |

| Semicarbazide | Pyrazole-4-carbaldehyde | Semicarbazone | umich.edu |

| Thiosemicarbazide | Pyrazole-4-carbaldehyde | Thiosemicarbazone | umich.edu |

Pyrazole-4-carbaldehydes are excellent substrates for Knoevenagel and Claisen-Schmidt type condensation reactions with compounds containing an active methylene (B1212753) group (i.e., a CH₂ group flanked by two electron-withdrawing groups). researchgate.netnih.gov These reactions, often catalyzed by a weak base like piperidine (B6355638), lead to the formation of a new carbon-carbon double bond. ekb.eg A variety of active methylene compounds have been used, including:

Malononitrile (B47326) ekb.egnih.gov

Barbituric acid and 2-thiobarbituric acid nih.gov

2-Cyanoacetic acid nih.gov

Pyrazolones mdpi.com

Dimedone mdpi.com

These condensations produce α,β-unsaturated derivatives which are valuable scaffolds in medicinal chemistry for developing novel therapeutic agents. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring System

The pyrazole ring is aromatic and can undergo substitution reactions, although the reactivity is heavily influenced by the existing substituents.

Electrophilic Substitution: In an unsubstituted pyrazole, electrophilic attack occurs preferentially at the C-4 position. rrbdavc.orgnih.govscribd.com In 5-cyclopentyl-1H-pyrazole-4-carbaldehyde, this position is already functionalized with a strongly deactivating carbaldehyde group. This makes further electrophilic substitution on the pyrazole ring challenging. Reactions like nitration or halogenation would likely require harsh conditions and may not proceed cleanly. The Vilsmeier-Haack reaction, which introduces the formyl group at C-4, is itself an example of an electrophilic substitution performed on a suitable pyrazole precursor rather than on the aldehyde product. nih.govresearchgate.netmdpi.com

Nucleophilic Substitution: Nucleophilic aromatic substitution on the pyrazole ring is generally unfavorable unless the ring is activated by strong electron-withdrawing groups or contains a good leaving group (such as a halogen) at positions 3 or 5. nih.gov For instance, 5-chloropyrazoles can undergo nucleophilic substitution with amines. chim.it However, for this compound, which lacks such a leaving group, direct nucleophilic attack on the ring is not a typical reaction pathway.

Functional Group Interconversions and Modifications of Substituents

Beyond the primary reactions of the aldehyde, various other functional group interconversions can be performed on pyrazole-4-carbaldehyde derivatives.

A notable transformation of the 4-carbaldehyde moiety is its conversion into a nitrile group. This is typically achieved in a two-step process where the aldehyde is first converted to its corresponding oxime by reaction with hydroxylamine. The resulting oxime is then dehydrated using reagents like the Vilsmeier-Haack reagent to afford the pyrazole-4-carbonitrile. researchgate.net

Another common site for modification in 1H-pyrazoles is the nitrogen atom at the 1-position. This "pyrrole-like" nitrogen can be alkylated or acylated under appropriate basic conditions, allowing for the introduction of a wide variety of substituents and further diversification of the pyrazole scaffold. rrbdavc.org The cyclopentyl group at the 5-position is generally chemically inert under conditions used to modify the rest of the molecule.

Derivatization for the Construction of Fused Heterocyclic Systems

The aldehyde functional group at the C4 position of the pyrazole ring makes this compound a valuable and versatile precursor for the synthesis of various fused heterocyclic systems. chim.it The reactivity of the aldehyde, combined with the adjacent amino group that can be present in pyrazole derivatives, allows for a range of cyclocondensation reactions to build additional rings onto the pyrazole core. semanticscholar.orgbeilstein-journals.org These reactions are fundamental in medicinal chemistry for creating complex scaffolds with diverse biological activities. nih.govmdpi.com

Synthesis of Pyrazolo[3,4-b]pyridines

The construction of the pyrazolo[3,4-b]pyridine system is a common derivatization pathway for pyrazole-4-carbaldehydes. This is often achieved through condensation reactions with compounds containing an active methylene group (–CH2–) adjacent to a cyano (–CN), keto (C=O), or ester (–COOR) group. semanticscholar.orgmdpi.com

One of the most established methods is the Friedländer annulation. semanticscholar.org This involves the reaction of a 5-amino-pyrazole-4-carbaldehyde derivative with a compound containing a reactive α-methylene group. For instance, the condensation of 5-amino-1H-pyrazole-4-carbaldehyde with various acetonitrile (B52724) derivatives in the presence of a catalytic amount of a base like piperidine in ethanol (B145695) yields the corresponding pyrazolo[3,4-b]pyridine-5-carbonitriles. semanticscholar.org Similarly, reaction with β-ketoesters or dialkyl malonates can lead to the formation of substituted pyrazolo[3,4-b]pyridines. semanticscholar.orgresearchgate.net

The general mechanism involves an initial Knoevenagel condensation between the pyrazole carbaldehyde and the active methylene compound, followed by intramolecular cyclization and subsequent dehydration to form the fused pyridine (B92270) ring. mdpi.com

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Reactant with Pyrazole-4-carbaldehyde | Catalyst/Conditions | Fused Product Type | Reference |

|---|---|---|---|

| Acetonitrile Derivatives (e.g., Malononitrile) | Piperidine, Ethanol, Reflux | Pyrazolo[3,4-b]pyridine-5-carbonitriles | semanticscholar.org |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Piperidine, Ethanol | Pyrazolo[3,4-b]pyridine-5-carboxylates | semanticscholar.org |

| Cyclic Ketones (e.g., Cyclopentanone) | Ethanolic KOH, Reflux | Cyclopenta[b]pyrazolo[4,3-e]pyridines | semanticscholar.org |

| Diethyl Malonate | N/A | Ethyl 6-oxo-6,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate | semanticscholar.org |

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines, which are isomeric with biologically significant purines, represent another critical class of fused heterocycles synthesized from pyrazole precursors. mdpi.comnih.gov The synthesis often starts from a 5-aminopyrazole derivative, which can be conceptually derived from this compound. For example, a 5-aminopyrazole-4-carbonitrile can be reacted with formic acid under reflux to yield a pyrazolo[3,4-d]pyrimidin-4-ol. mdpi.com

A more direct approach involves the Vilsmeier reaction on a 5-aminopyrazole, which can generate a formamidine (B1211174) intermediate. This intermediate can then undergo intermolecular heterocyclization with various amines to form the fused pyrimidine (B1678525) ring in a one-pot reaction. nih.gov The aldehyde group of this compound can be converted to an imine, which then acts as a key intermediate for cyclization with reagents like formamide (B127407) or urea (B33335) to construct the pyrimidine ring. nih.gov

Table 2: Reagents for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Pyrazole Derivative | Reagent | Conditions | Fused Product Type | Reference |

|---|---|---|---|---|

| 5-Amino-1H-pyrazole-4-carbonitrile | Formic Acid | Reflux | Pyrazolo[3,4-d]pyrimidin-4-ol | mdpi.com |

| Ethyl 5-aminopyrazole-4-carboxylate | Formamide | Cyclization | Pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| 5-Aminopyrazole | PBr3, DMF, then Amines | 60 °C | Substituted Pyrazolo[3,4-d]pyrimidines | nih.gov |

| Ortho-amino ester of pyrazole | Aliphatic/Aromatic Nitriles | Microwave-assisted or Conventional Heating | Pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

Synthesis of Other Fused Systems

The reactivity of the pyrazole-4-carbaldehyde moiety extends to the synthesis of other, more complex fused systems. These reactions highlight the compound's role as a versatile building block in constructing diverse heterocyclic libraries.

Pyrazolo[4,3-c]quinolines: The aldehyde can undergo condensation and subsequent cyclization reactions to form quinoline-fused pyrazoles. For instance, reaction with specific anilines under conditions that promote intramolecular cyclization can lead to the formation of the 4H-Pyrazolo[4,3-c]quinolin-4-one scaffold. semanticscholar.org

Pyrazolo[3,4-e]indolizines: A multi-step synthesis can yield this fused system. The reaction of a 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde with active methylene nitriles affords a methylene derivative intermediate. This intermediate can then be cyclized intramolecularly in the presence of a Lewis acid like zinc chloride to produce the corresponding pyrazolo[3,4-e]indolizine. semanticscholar.org

These syntheses demonstrate the strategic importance of the 4-formyl group, which serves as a key electrophilic site for initiating the ring-forming cascade necessary to build these intricate molecular architectures.

Table 3: Examples of Other Fused Heterocyclic Systems

| Target Fused System | Key Reagents | Key Reaction Type | Reference |

|---|---|---|---|

| 4H-Pyrazolo[4,3-c]quinolin-4-ones | Substituted Anilines | Condensation/Cyclization | semanticscholar.org |

| Pyrazolo[3,4-e]indolizines | Methylene active nitriles, Zinc Chloride | Condensation followed by Intramolecular Cyclization | semanticscholar.org |

Advanced Spectroscopic and Structural Characterization of 5 Cyclopentyl 1h Pyrazole 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-cyclopentyl-1H-pyrazole-4-carbaldehyde, both ¹H and ¹³C NMR spectroscopy would provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the pyrazole (B372694) ring protons, the aldehyde proton, and the protons of the cyclopentyl group. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The proton on the pyrazole ring (C3-H) would likely resonate as a singlet in the aromatic region, generally between δ 7.5 and 8.5 ppm. The N-H proton of the pyrazole ring will also appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The protons of the cyclopentyl group would exhibit more complex splitting patterns, appearing in the upfield aliphatic region (typically δ 1.5-3.5 ppm). The methine proton (CH attached to the pyrazole ring) would be the most downfield of the cyclopentyl protons and would likely appear as a multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data. The carbonyl carbon of the aldehyde is the most deshielded and is expected to have a chemical shift in the range of δ 180-195 ppm. The carbon atoms of the pyrazole ring would appear in the aromatic region (δ 110-150 ppm), with the carbon attached to the cyclopentyl group (C5) and the carbon bearing the aldehyde (C4) having distinct chemical shifts. The carbon atoms of the cyclopentyl group will resonate in the aliphatic region (δ 20-45 ppm).

For illustrative purposes, the ¹H and ¹³C NMR data for a structurally related compound, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, are presented below. mdpi.com

Table 1: ¹H NMR Data for 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (700 MHz, CDCl₃) mdpi.com

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.86 | s | 1H | -CHO |

| 8.15 | s | 1H | Pyr 5-H |

| 7.56–7.51 | m | 2H | Ph 2,6-H |

| 7.00–6.95 | m | 2H | Ph 3,5-H |

| 4.64 | t | 2H | -OCH₂CH₂Cl |

| 3.91 | t | 2H | -OCH₂CH₂Cl |

Table 2: ¹³C NMR Data for 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (176 MHz, CDCl₃) mdpi.com

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 183.1 | -CHO |

| 163.0 | Pyr C-3 |

| 158.9 | Ph C-4 |

| 132.5 | Ph C-1 |

| 129.3 | Pyr C-5 |

| 120.6 | Ph C-2,6 |

| 114.7 | Ph C-3,5 |

| 110.9 | Pyr C-4 |

| 68.9 | -OCH₂CH₂Cl |

| 55.6 | -OCH₃ |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₂N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation pattern in the mass spectrum would offer further structural insights. Common fragmentation pathways for pyrazole derivatives include cleavage of the substituents from the ring and rupture of the pyrazole ring itself. For the target molecule, characteristic fragments would likely arise from the loss of the aldehyde group (loss of CHO, 29 Da), and fragmentation of the cyclopentyl ring.

Table 3: Predicted Collision Cross Section (CCS) for Adducts of 5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde uni.lu

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 152.08183 |

| [M+Na]⁺ | 174.06377 |

| [M-H]⁻ | 150.06727 |

| [M+NH₄]⁺ | 169.10837 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1670-1700 cm⁻¹. The N-H stretching vibration of the pyrazole ring should appear as a broad band in the range of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic cyclopentyl group would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N stretching vibration of the pyrazole ring typically appears in the 1500-1600 cm⁻¹ region.

For comparison, the IR spectral data for 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives show characteristic absorption bands for the C=O group of the aldehyde at approximately 1640 cm⁻¹, and for the pyrazole C=N and C-N groups at 1605 cm⁻¹ and 1340 cm⁻¹, respectively. semanticscholar.org

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including bond lengths, bond angles, and intermolecular interactions in the solid state. A single-crystal X-ray diffraction study of this compound, if a suitable crystal could be grown, would precisely determine the geometry of the pyrazole ring and the conformation of the cyclopentyl substituent relative to the heterocyclic core.

While a crystal structure for the target compound is not available, the crystallographic data for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can serve as an illustrative example. researchgate.net This study revealed that the pyrazole ring is planar, and the aldehyde group is nearly coplanar with the ring. The crystal packing was stabilized by C-H···O hydrogen bonds. researchgate.net Such analyses provide valuable insights into the supramolecular chemistry of this class of compounds.

Raman Spectroscopy and Other Advanced Techniques for Material Characterization

Raman spectroscopy, another vibrational spectroscopy technique, can provide complementary information to IR spectroscopy. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the pyrazole ring and the C-C bonds of the cyclopentyl group, which are often weak in the IR spectrum. The C=O stretch of the aldehyde would also be observable.

Other advanced techniques such as 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals and elucidating the connectivity of the molecule. Computational methods, such as Density Functional Theory (DFT), can be employed to predict spectroscopic properties and geometries, which can then be compared with experimental data to provide a more robust characterization. asrjetsjournal.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |

| 5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde |

| 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde |

Computational Chemistry and Theoretical Studies of 5 Cyclopentyl 1h Pyrazole 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure and predict the reactivity of molecules. For the specific compound 5-cyclopentyl-1H-pyrazole-4-carbaldehyde, detailed computational studies providing specific data on its electronic properties were not found in the available scientific literature. However, the principles of these calculations can be described. Such studies, typically employing methods like Density Functional Theory (DFT), would provide valuable insights into the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, a specific FMO analysis has not been reported in the reviewed literature. A theoretical study would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. It would be expected that the HOMO would be distributed over the electron-rich pyrazole (B372694) ring, while the LUMO would likely be localized on the electron-withdrawing carbaldehyde group.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Note: Specific computational data for this compound is not available in the searched literature. This table is a template of how such data would be presented. |

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) mapping is a computational technique that illustrates the charge distribution within a molecule on its electron density surface. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

An ESP map for this compound would likely show a negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the pyrazole ring, indicating these as potential sites for electrophilic interaction. A positive potential would be expected around the hydrogen atoms, particularly the aldehyde proton and the N-H proton of the pyrazole ring. No specific ESP map for this compound has been found in the literature.

Reactivity Index Analysis

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity indicates the tendency of a molecule to attract electrons. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness.

Specific values for these reactivity indices for this compound are not available in the published literature. A computational study would calculate these parameters from the HOMO and LUMO energies.

Table 2: Hypothetical Reactivity Index Data for this compound

| Reactivity Index | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Global Softness (S) | 1/η | Data not available |

| Note: Specific computational data for this compound is not available in the searched literature. This table is a template of how such data would be presented. |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Molecular Recognition (excluding biological activity)

Molecular modeling and molecular dynamics (MD) simulations are computational methods used to study the conformational flexibility and dynamic behavior of molecules over time. These techniques can reveal the preferred three-dimensional structures (conformers) of a molecule and the energy barriers between them, which constitutes the molecule's conformational landscape.

For this compound, which has a flexible cyclopentyl group, MD simulations could provide insights into the different puckering conformations of the cyclopentyl ring and its orientation relative to the pyrazole ring. This information is crucial for understanding how the molecule might interact with other molecules in a non-biological context, for example, during crystallization or in solution. However, no specific molecular modeling or dynamics simulation studies for this compound were identified in the literature.

In Silico Assessment of Molecular Interactions and Binding Affinities (within theoretical frameworks, not biological outcomes)

In silico methods can be used to assess the non-covalent interactions between a molecule and other chemical species and to estimate their binding affinities. Techniques like molecular docking, even when not used for biological targets, can explore the geometric and energetic preferences of a molecule's interaction with a host molecule or a surface.

A theoretical study on this compound could, for instance, investigate its potential to form dimers or larger aggregates through hydrogen bonding (involving the N-H and C=O groups) or other intermolecular forces. The binding affinities for such interactions could be calculated to understand its self-assembly behavior. No such studies specifically focusing on the non-biological molecular interactions of this compound have been reported.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be a valuable aid in the structural characterization of compounds. Methods like DFT can be used to calculate the theoretical vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, a computational study would predict the characteristic IR absorption bands, such as the N-H stretching, C=O stretching of the aldehyde, and various vibrations of the pyrazole and cyclopentyl rings. Similarly, the ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom in the molecule could be calculated. These predicted spectra could then be compared with experimental data to confirm the molecular structure. To date, no publications have reported the predicted spectroscopic parameters for this specific compound.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| N-H (pyrazole) | Data not available |

| C-H (aldehyde) | Data not available |

| C-H (pyrazole) | Data not available |

| C-H (cyclopentyl) | Data not available |

| Note: Specific computational data for this compound is not available in the searched literature. This table is a template of how such data would be presented. |

Table 4: Hypothetical Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch | Data not available |

| C=O stretch | Data not available |

| C=N stretch | Data not available |

| C-H stretch | Data not available |

| Note: Specific computational data for this compound is not available in the searched literature. This table is a template of how such data would be presented. |

Applications of 5 Cyclopentyl 1h Pyrazole 4 Carbaldehyde in Materials Science and Catalysis

Utilization as a Precursor in the Synthesis of Novel Materials

The distinct structural features of 5-cyclopentyl-1H-pyrazole-4-carbaldehyde make it an attractive starting material for the synthesis of new materials with tailored properties. While specific research on polymers and metal-organic frameworks (MOFs) derived directly from this compound is not extensively documented in publicly available literature, the fundamental reactivity of its functional groups suggests significant potential.

The carbaldehyde group can readily participate in condensation reactions to form polymers and resins. chemimpex.com For instance, reaction with amines or phenols could lead to the formation of Schiff base polymers or phenolic resins, respectively. The incorporation of the pyrazole (B372694) and cyclopentyl moieties into the polymer backbone would be expected to influence the material's thermal stability, solubility, and mechanical properties.

Furthermore, pyrazole derivatives are known to act as ligands in the formation of MOFs, which are crystalline porous materials with applications in gas storage and separation. researchgate.netnih.govresearchgate.netrsc.org The nitrogen atoms of the pyrazole ring in this compound can coordinate with metal ions, while the carbaldehyde group offers a site for post-synthetic modification, potentially leading to MOFs with unique functionalities.

Design and Development of Ligands for Coordination Chemistry and Catalytic Systems

The pyrazole nucleus is a well-established coordinating moiety in the design of ligands for transition metal complexes. upi.edunih.govresearchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring in this compound can act as donor sites, forming stable complexes with a variety of metal ions. The cyclopentyl group can introduce steric bulk, influencing the coordination geometry and reactivity of the resulting metal complex.

The aldehyde functional group provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of ligands. For example, condensation of the aldehyde with various amines can yield Schiff base ligands with different electronic and steric properties. These ligands can then be used to create metal complexes with potential applications in catalysis. Research on related pyrazole-based ligands has shown that their metal complexes can exhibit significant catalytic activity in various organic transformations. upi.edunih.gov

Table 1: Potential Ligand Modifications of this compound and Their Catalytic Applications

| Ligand Modification | Potential Metal Complexes | Potential Catalytic Applications |

| Schiff base formation with primary amines | Complexes with Fe, Co, Ni, Cu, Zn | Oxidation, reduction, cross-coupling reactions |

| Reduction to alcohol and subsequent etherification | Complexes with Ru, Rh, Pd, Ir | Hydrogenation, transfer hydrogenation |

| Knoevenagel condensation with active methylene (B1212753) compounds | Complexes with various transition metals | C-C bond formation reactions |

Role in Agrochemical Research as a Synthetic Intermediate

Pyrazole-containing compounds represent an important class of agrochemicals, particularly fungicides. google.comgoogleapis.comepo.org While direct evidence of this compound's use as an intermediate in commercially available agrochemicals is limited in the reviewed literature, its structural motifs are present in patented fungicidal compounds. For instance, pyrazole carboxanilide fungicides are a known class of agrochemicals, and the synthesis of N-[2-(cyclic alkyl)phenyl]pyrazole-4-carboxamides has been described. google.com This suggests that the cyclopentyl group is a relevant substituent in the design of new fungicidal agents.

The carbaldehyde functionality of this compound allows for its conversion into a carboxylic acid, a key component of these carboxanilide fungicides. The general synthetic route would involve the oxidation of the aldehyde to a carboxylic acid, followed by amide coupling with an appropriate aniline derivative. The versatility of this synthetic approach allows for the creation of a wide range of potential fungicide candidates for screening and development. Pyrazole derivatives have been utilized as intermediates in the synthesis of fungicides, herbicides, and insecticides. chemimpex.commdpi.comnih.govd-nb.inforesearchgate.netresearchgate.net

Exploration in Optoelectronic and Sensing Materials (e.g., chemosensors)

Pyrazole derivatives have garnered significant interest in the field of optoelectronics and chemical sensing due to their favorable photophysical properties. nih.govnih.gov The pyrazole ring can act as a part of a conjugated system, and modifications to its structure can tune the absorption and emission properties of the resulting molecule. The development of fluorescent chemosensors based on pyrazole scaffolds for the detection of various metal ions has been an active area of research. chemimpex.comnih.govnih.govmdpi.com

Table 2: Potential Chemosensor Designs Based on this compound

| Sensing Moiety (derived from carbaldehyde) | Target Analyte | Principle of Detection |

| Hydrazone | Metal ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence (CHEF) or Photoinduced electron transfer (PET) |

| Schiff base with anilines containing donor/acceptor groups | pH, specific anions | Intramolecular charge transfer (ICT) |

| Rhodamine conjugate | Heavy metal ions (e.g., Hg²⁺) | FRET (Förster resonance energy transfer) or spirocycle opening |

Future Research Directions and Emerging Avenues

Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives

The synthesis of enantiomerically pure compounds is a significant goal in pharmaceutical development. Future research will likely focus on the asymmetric synthesis of chiral derivatives starting from or leading to 5-cyclopentyl-1H-pyrazole-4-carbaldehyde. The C-4 position of pyrazolones, which are related precursors, is a common site for nucleophilic addition, making it a key target for creating tetrasubstituted chiral centers. rwth-aachen.de Methodologies employing organocatalysts and metal catalysts have shown success in the asymmetric synthesis of functionalized pyrazoles from pyrazolin-5-ones. rwth-aachen.dersc.org

Key research avenues include:

Organocatalyzed Reactions: N-heterocyclic carbenes (NHCs) have been used to catalyze the reaction of pyrazolones with α,β-unsaturated aldehydes, leading to enantioselective synthesis of fused pyrazole (B372694) systems. acs.org This approach could be adapted to introduce chirality relative to the pyrazole core.

Metal Catalysis: The use of metal-based catalysts in Michael addition reactions involving pyrazolin-5-ones has afforded pyrazole derivatives with good to high enantioselectivities. rwth-aachen.de

Chiral Auxiliaries: Investigating the use of chiral auxiliaries attached to the pyrazole nitrogen or the cyclopentyl group to direct stereoselective transformations of the carbaldehyde moiety.

The development of these methodologies will be crucial for accessing novel, stereochemically defined derivatives of this compound for evaluation in biological systems. researchgate.net

Development of Advanced Heterogeneous Catalysts for Efficient Synthesis

Green and sustainable chemistry principles are increasingly driving synthetic innovations. nih.govbenthamdirect.com The development of advanced heterogeneous catalysts for the synthesis of this compound and its precursors is a promising research direction. Heterogeneous catalysts offer significant advantages, including ease of separation, recyclability, reduced waste, and enhanced stability. researchgate.netnih.gov

Future efforts in this area may include:

Solid Acid Catalysts: Resinous, non-toxic catalysts like Amberlyst-70 have been used for the aqueous synthesis of pyrazoles from 1,3-diketones and hydrazines. mdpi.com

Nanocatalysts: Materials such as Fe3O4@L-arginine and nano-thin film Ag/TiO2 have demonstrated high efficacy in synthesizing pyranopyrazole derivatives, a class of compounds accessible from pyrazole carbaldehydes. nih.gov

Metal-Based Catalysts: Nickel-based heterogeneous catalysts have been employed for the one-pot synthesis of pyrazoles at room temperature, offering an economical and environmentally friendly route. mdpi.com The development of reusable catalysts for the Vilsmeier-Haack formylation, a common method for producing pyrazole-4-carbaldehydes, would be a significant advancement. nih.gov

These green synthetic strategies aim to create more efficient, atom-economical, and environmentally benign pathways for producing pyrazole derivatives. nih.govthieme-connect.com

| Catalyst Type | Potential Application in Pyrazole Synthesis | Advantages |

| Solid Acid Catalysts (e.g., Amberlyst-70) | Condensation of diketones with hydrazines. mdpi.com | Nontoxic, thermally stable, simple workup. mdpi.com |

| Nanocatalysts (e.g., Fe3O4@L-arginine) | Multicomponent reactions to form fused pyrazoles. nih.gov | High efficiency, recyclability, mild reaction conditions. researchgate.netnih.gov |

| Heterogeneous Metal Catalysts (e.g., Nickel-based) | One-pot synthesis from ketones, aldehydes, and hydrazines. mdpi.com | Low catalyst loading, short reaction times, reusability. mdpi.com |

| Silica-Supported Catalysts (e.g., CeO2/SiO2) | Multicomponent synthesis of pyrazolones. thieme-connect.com | Heterogeneous Lewis acid catalysis. thieme-connect.com |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To meet potential industrial demand, scalable and efficient production methods are essential. Flow chemistry is emerging as a powerful technology for the synthesis of pyrazoles, offering enhanced control over reaction parameters, improved safety, and efficient scalability compared to traditional batch methods. mdpi.comnih.gov

Future research will likely focus on:

Continuous-Flow Processes: Designing tandem or multi-step continuous-flow systems that integrate the formation of the pyrazole core with the subsequent formylation to produce this compound without isolating intermediates. rsc.orggalchimia.com

Catalyst Integration: Implementing packed-bed reactors with the heterogeneous catalysts discussed in section 7.2 to create highly efficient and reusable systems. rsc.org Silica-supported copper catalysts have already been successfully used in continuous flow for pyrazole synthesis. mdpi.com

Automated Optimization: Utilizing automated platforms to rapidly screen reaction conditions (temperature, residence time, stoichiometry) to optimize the yield and purity of this compound, accelerating process development.

The integration of these technologies can lead to greener, faster, and more efficient manufacturing processes for this key intermediate. nih.gov

Rational Design of Pyrazole Carbaldehyde Derivatives through Advanced Computational Techniques

Computational chemistry provides powerful tools for designing novel molecules with desired properties, thereby accelerating the drug discovery and material science research process. eurasianjournals.com For this compound, in silico techniques can guide the synthesis of new derivatives with enhanced biological activity or specific material properties. nih.gov

Emerging avenues in this field include:

Molecular Docking and Dynamics: Using molecular docking to predict the binding modes of derivatives within the active sites of biological targets like kinases or cyclooxygenase (COX) enzymes. nih.govkfupm.edu.sarsc.org Molecular dynamics simulations can then be used to assess the stability of these interactions over time. eurasianjournals.comkfupm.edu.sa

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to correlate the structural features of pyrazole derivatives with their biological activities. nih.govej-chem.org These models can predict the activity of newly designed compounds before synthesis. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening: Identifying the key structural features (pharmacophore) required for a specific biological activity and using this model to screen virtual libraries for new derivatives based on the this compound scaffold. ijpbs.com

These computational approaches enable a more rational and targeted design of new molecules, saving time and resources in the laboratory. eurasianjournals.comnih.gov

Investigation of Novel Reactivity Patterns and Derivatization Pathways

The carbaldehyde group on the pyrazole ring is a versatile functional handle for a wide range of chemical transformations. smolecule.com A key future direction is the exploration of novel reactivity patterns to synthesize diverse and complex heterocyclic systems. ingentaconnect.comresearchgate.net

Potential areas for investigation include:

Multicomponent Reactions (MCRs): Using this compound as a key building block in one-pot MCRs to generate highly functionalized molecules, such as pyranopyrazoles, pyridines, and other fused systems. mdpi.comrsc.org

Cycloaddition Reactions: Investigating the participation of derivatives of the carbaldehyde (e.g., imines or alkenes) in cycloaddition reactions to construct novel polycyclic frameworks.

Novel Condensations: Exploring condensation reactions with unique active methylene (B1212753) compounds or other nucleophiles to create new scaffolds. nih.gov The Vilsmeier-Haack reaction, used for its synthesis, is itself an example of the rich chemistry of related hydrazone precursors. nih.gov

Discovering new reactions and derivatization pathways will expand the chemical space accessible from this compound, providing a library of compounds for various applications.

Expansion into New Areas of Material Science and Supramolecular Chemistry

While pyrazole derivatives are well-established in pharmaceuticals and agrochemicals, their application in material science is a rapidly growing field. nbinno.comresearchgate.net The unique electronic and structural properties of the pyrazole ring make it an attractive component for advanced functional materials.

Future research could explore:

Organic Electronics: Incorporating the this compound moiety into the structure of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyrazole core can influence the electronic properties and stability of these materials.

Polymers: Using the compound as a monomer or cross-linking agent to synthesize novel polymers with tailored thermal, optical, or mechanical properties.

Supramolecular Assemblies: Designing and synthesizing derivatives that can self-assemble into complex, ordered structures through non-covalent interactions like hydrogen bonding or π-π stacking. These assemblies could find applications in sensing, catalysis, or drug delivery.

Exploring these avenues could lead to the development of high-performance materials based on the this compound scaffold. nbinno.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-cyclopentyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The Vilsmeier–Haack reaction is a widely used method for formylating pyrazole derivatives. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via this method using 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and a Vilsmeier reagent (POCl₃/DMF) . For 5-cyclopentyl derivatives, substituent steric effects (e.g., cyclopentyl vs. phenyl groups) may require optimized reaction temperatures (e.g., 80–100°C) and extended reaction times to improve yields. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the molecular structure of this compound?

- Methodological Answer : SC-XRD analysis involves crystallizing the compound in a suitable solvent (e.g., ethanol/water mixtures) and collecting intensity data using a diffractometer (e.g., Bruker D8 Venture). Software like SHELXL refines the structure, generating bond lengths, angles, and torsional parameters. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed a planar pyrazole ring with a dihedral angle of 8.2° between the aldehyde and aryl groups . Similar protocols can be applied to the cyclopentyl analog, with attention to cyclopentyl ring puckering effects .

Q. What spectroscopic techniques are essential for characterizing pyrazole-4-carbaldehyde derivatives?

- Methodological Answer :

- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole C-N stretches (~1500 cm⁻¹) .

- NMR : ¹H NMR detects the aldehyde proton at δ 9.8–10.2 ppm, while ¹³C NMR identifies the carbonyl carbon at δ 190–195 ppm. Cyclopentyl protons typically appear as multiplets at δ 1.5–2.5 ppm .

- MS : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT calculations (B3LYP/6-311+G(d,p)) may overestimate aldehyde C=O bond lengths compared to SC-XRD data due to gas-phase approximations . To address this:

- Perform solvent-inclusive calculations (e.g., PCM model for ethanol).

- Compare experimental IR/Raman spectra with scaled computational vibrational frequencies.

- Use software like Gaussian or ORCA to refine theoretical models .

Q. What strategies enable the design of pyrazole-4-carbaldehyde derivatives for heterocyclic synthesis?

- Methodological Answer : The aldehyde group serves as a versatile electrophile. For example:

- Condensation Reactions : React with hydrazines to form pyrazolo[3,4-c]pyrazoles .

- Nucleophilic Aromatic Substitution : Replace chloride (if present) with aryloxy groups using phenols/K₂CO₃ .

- Cross-Coupling : Suzuki–Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at the 3-position .

Q. How does high-throughput crystallography improve structural analysis of pyrazole derivatives?

- Methodological Answer : Automated pipelines (e.g., SHELXC/D/E) enable rapid phasing and refinement of multiple crystals. For instance, SHELX programs are robust for handling twinned or low-resolution data, which is critical for derivatives with flexible cyclopentyl groups . Pairing with visualization tools like ORTEP-3 enhances electron density map interpretation.

Q. What are the limitations of using SHELXL for refining structures with bulky substituents like cyclopentyl?

- Methodological Answer : Bulky groups increase disorder risk. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.